![molecular formula C19H17N3O2S2 B2799323 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864919-70-0](/img/structure/B2799323.png)
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Description
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, also known as IMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMT belongs to the class of 1,2,4-thiadiazole derivatives, which have been widely studied for their biological activities.
Scientific Research Applications
- ITET has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Its mechanism of action involves interfering with key cellular pathways, making it a candidate for targeted therapies against specific cancer types .
- Inflammation plays a crucial role in various diseases. ITET has demonstrated anti-inflammatory effects by modulating inflammatory mediators and pathways. It could be explored further for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
- Neurodegenerative diseases, including Alzheimer’s and Parkinson’s, are characterized by neuronal damageITET has been investigated for its neuroprotective properties, potentially mitigating oxidative stress, neuroinflammation, and neuronal apoptosis .
- ITET exhibits antimicrobial activity against bacteria, fungi, and even drug-resistant strains. Researchers have explored its use as an alternative to conventional antibiotics, especially in the context of multidrug-resistant pathogens .
- The unique electronic structure of ITET makes it interesting for photophysical applications. It absorbs light in the visible range and emits fluorescence, making it useful in sensors, imaging, and optoelectronic devices .
- ITET contains sulfur atoms, which allow it to chelate metal ions. Chelation therapy is employed to treat metal toxicity (e.g., lead or mercury poisoning)ITET could serve as a potential chelator for specific metal ions .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antimicrobial Potential
Photophysical Applications
Metal Ion Chelation
These applications highlight the versatility of ITET and underscore its potential impact across diverse scientific disciplines. Researchers continue to explore its properties and applications, paving the way for innovative solutions in medicine, materials science, and beyond. 🌟 .
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-15-8-6-14(7-9-15)18-20-19(26-21-18)25-12-17(23)22-11-10-13-4-2-3-5-16(13)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJOBSENVPGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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